BMS CCR2 22 Demonstrates Superior CCR2 Binding Affinity Compared to RS504393
BMS CCR2 22 exhibits approximately 17-fold higher binding affinity for CCR2 compared to RS504393. In radioligand binding assays using human recombinant CCR2, BMS CCR2 22 achieved an IC50 of 5.1 nM , whereas RS504393 showed an IC50 of 89 nM . This difference is critical for applications requiring low nanomolar target engagement with minimal compound concentration.
| Evidence Dimension | CCR2 binding affinity |
|---|---|
| Target Compound Data | 5.1 nM |
| Comparator Or Baseline | 89 nM (RS504393) |
| Quantified Difference | 17.5-fold higher affinity |
| Conditions | Human recombinant CCR2 radioligand binding assay |
Why This Matters
Higher binding affinity translates to lower required compound concentrations, reducing potential off-target effects and improving experimental signal-to-noise ratios.
